1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 2-methyl-4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}piperazine
- 1-{[3-Nitro-5-(trifluoromethyl)phenyl]methyl}piperazine
- 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine .
Uniqueness
1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C13H17F3N2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-12(13(14,15)16)3-2-11(10)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3 |
InChI Key |
LYUMJJCELLROTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CN2CCNCC2 |
Origin of Product |
United States |
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